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Compound of Interest

Compound Name: MCC950 sodium

Cat. No.: B606777

MCCO950 is a potent and highly selective small-molecule inhibitor of the NOD-like receptor
protein 3 (NLRP3) inflammasome.[1] Its ability to specifically target a key driver of inflammation
has made it an invaluable research tool and a promising therapeutic candidate for a wide range

of inflammatory diseases.[2]

Mechanism of Action

The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, when
activated, triggers the maturation of pro-inflammatory cytokines IL-13 and IL-18, and induces a
form of inflammatory cell death called pyroptosis.[3][4] Its activation is a two-step process:

e Priming (Signal 1): Pathogen- or damage-associated molecular patterns (PAMPs or DAMPS),
such as lipopolysaccharide (LPS), stimulate receptors like Toll-like receptors (TLRsS). This
leads to the transcriptional upregulation of NLRP3 and pro-IL-1[3 via the NF-kB signaling
pathway.[4][5]

o Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, crystalline
substances, and toxins, trigger a common cellular event like potassium (K+) efflux, which
leads to the assembly and activation of the NLRP3 inflammasome complex.[1]

MCC950 exerts its inhibitory effect by directly targeting the NLRP3 protein. It binds to the
Walker B motif within the NACHT domain of NLRP3, interfering with its ATPase activity.[6] This
action locks NLRP3 in an inactive conformation, preventing its oligomerization and the
subsequent recruitment of the adaptor protein ASC, thereby blocking the activation of caspase-
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1 and the release of mature IL-1[3.[6][7] MCC950 is highly selective for NLRP3 and does not
inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[2][8]

Quantitative Data: Potency and Selectivity

The inhibitory potency of MCC950 has been quantified in various cellular systems.

Target/Assay Cell Type IC50 Value Reference
NLRP3 Mouse Bone Marrow-

Inflammasome (IL-1(3 Derived Macrophages 7.5 nM [21[9]
Release) (BMDMs)

Human Monocyte-

Derived Macrophages 8.1 nM [9]
(HMDMs)
IL-13 Assay 8 nM [10]
NLRP3 _
THP-1 Derived
Inflammasome 0.2 uM [11]
] Macrophages
(Pyroptosis)

Off-Target (Carbonic

Biochemical Assa 11 pM 11][12
Anhydrase 2) Y H 2]

Experimental Protocols

In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol details a common method to assess MCC950's activity in vitro.
o Cell Culture and Priming:

o Culture mouse bone marrow-derived macrophages (BMDMSs) or human THP-1 monocytes
(differentiated into macrophages).

o Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 ug/mL) for 3-4 hours to induce the
expression of pro-IL-13 and NLRP3.[2]
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¢ Inhibitor Treatment:

o Pre-treat the primed cells with varying concentrations of MCC950 (e.g., 1 nM to 10 uM) for
30-60 minutes.[2][13] A DMSO vehicle control should be used.

e NLRP3 Activation:

o Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) or Nigericin (e.g., 10
pHM) for 30-60 minutes to induce inflammasome assembly and activation.[6]

o Data Collection and Analysis:

[e]

Collect the cell culture supernatants.

[e]

Quantify the concentration of secreted IL-13 using an Enzyme-Linked Immunosorbent
Assay (ELISA).[2]

[e]

Assess cell death (pyroptosis) by measuring the release of lactate dehydrogenase (LDH)
into the supernatant.[2]

o Calculate the IC50 value by plotting the dose-response curve of IL-1[3 inhibition.[2]
In Vivo Murine Model of Systemic Inflammation
This protocol describes a general workflow for evaluating MCC950's efficacy in vivo.
» Animal Model:

o Use C57BL/6 mice or a specific disease model (e.g., experimental autoimmune
encephalomyelitis, spinal cord injury).[2][14]

¢ MCC950 Administration:

o Administer MCC950 or a vehicle control via intraperitoneal (i.p.) injection. Acommon dose
is 10 mg/kg.[15][16]

¢ Induction of Inflammation:
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o For a systemic inflammation model, inject LPS (i.p.) approximately 30-60 minutes after
MCC950 administration.[17]

o For specific disease models, MCC950 can be administered either prophylactically or
therapeutically relative to the disease induction.[14][15]

o Endpoint Analysis:

o Collect blood samples at various time points (e.g., 2-6 hours post-LPS) to measure serum
levels of IL-13 and other cytokines by ELISA.[17]

o For organ-specific inflammation models, harvest the relevant tissues (e.g., spinal cord,
brain) for analysis of inflammatory markers, histological damage, and functional outcomes
(e.g., neurological scores).[14][18]

Signaling Pathway Visualization
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NLRP3 inflammasome pathway and the inhibitory action of MCC950.
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Part 2: Ripasudil - A Rho-Kinase (ROCK) Inhibitor

Ripasudil (brand name: Glanatec®) is a selective inhibitor of Rho-associated coiled-coil-
containing protein kinase (ROCK).[19] It was the first ROCK inhibitor approved for clinical use,
initially in Japan, for the treatment of glaucoma and ocular hypertension.[20] Its research
applications have since expanded to other ophthalmic conditions, particularly those involving
the corneal endothelium.[21]

Mechanism of Action

Rho-kinase (ROCK) is a key downstream effector of the small GTPase RhoA. The
RhoA/ROCK signaling pathway is a central regulator of the actin cytoskeleton, influencing cell
contraction, adhesion, and motility.[21][22] In the eye, this pathway is critical in several tissues:

o Trabecular Meshwork (TM): In the conventional aqueous humor outflow pathway, activation
of ROCK in TM cells leads to the formation of actin stress fibers and increased cell
contraction. This increases the stiffness of the tissue, heightens outflow resistance, and
elevates intraocular pressure (IOP).[9][22] Ripasudil inhibits ROCK, causing
depolymerization of actin flaments. This relaxes the TM, increases the outflow facility, and
consequently lowers IOP.[9][19]

o Corneal Endothelium: The Rho/ROCK pathway is involved in regulating the proliferation and
migration of corneal endothelial cells. By inhibiting ROCK, Ripasudil has been shown to
promote the healing and regeneration of the corneal endothelium, which is crucial for
maintaining corneal transparency.[23][24]

Quantitative Data: Potency and Clinical Efficacy

Ripasudil's activity has been characterized both biochemically and in clinical settings.
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Target/Assay Parameter Value Reference
ROCK1 (human) IC50 0.051 pM (51 nM) [9][19]
ROCK2 (human) IC50 0.019 uM (19 nM) [9][19]
Effective
Corneal Endothelial o
] ] Concentration (in 0.3-30 uM [24][25]
Cell Proliferation ]
vitro)
Glaucoma (Clinical IOP Reduction (from
_ 17.4% [26]
Study) baseline, 1 week)
IOP Reduction (from
. 31.6% [26]
baseline, 2 weeks)
IOP Reduction 2.6 - 3.1 mmHg (~20- 26]
(adjunctive therapy) 30%)

Experimental Protocols

In Vitro Corneal Endothelial Cell Proliferation Assay
This protocol is used to evaluate the effect of Ripasudil on corneal cell regeneration.
e Cell Culture:

o Culture primary human corneal endothelial cells (HCECs) or an immortalized HCEC line.
[24][25]

o Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow
them to adhere for 24 hours.[25]

¢ Inhibitor Treatment:

o Treat the cells with various concentrations of Ripasudil (e.g., 0.3 uM to 100 uM) for 48
hours.[25] Include a vehicle-only control.

e Proliferation Measurement:
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o Assess DNA synthesis by adding 5-bromo-2'-deoxyuridine (BrdU) to the culture medium
for the final few hours of incubation.

o Quantify the incorporation of BrdU into the DNA using a colorimetric ELISA-based assay
kit. An increase in BrdU incorporation indicates enhanced cell proliferation.[24]

Clinical Trial Protocol for Glaucoma
Clinical studies for Ripasudil in glaucoma generally follow this structure.
» Patient Population:
o Enroll patients with primary open-angle glaucoma or ocular hypertension.[26]
o Establish a baseline IOP after a washout period of previous medications if required.
e Treatment Regimen:
o Administer 0.4% Ripasudil ophthalmic solution topically, typically twice daily.[27]

o The study can be designed as monotherapy or as an add-on to existing treatments like
prostaglandin analogs or beta-blockers.[20]

» Efficacy and Safety Monitoring:

o Measure IOP at multiple time points throughout the day (e.g., trough and peak) at baseline
and follow-up visits (e.g., 1, 2, 4, 8, and 12 weeks).[26][27]

o The primary efficacy endpoint is the mean change in IOP from baseline.[26]

o Record adverse events, with a focus on ocular effects such as conjunctival hyperemia
(redness), blepharitis, and allergic reactions.[28]

Signaling Pathway Visualization
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Rho/ROCK Signaling Pathway in the Trabecular Meshwork
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Rho/ROCK signaling pathway in the eye and the inhibitory action of Ripasudil.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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